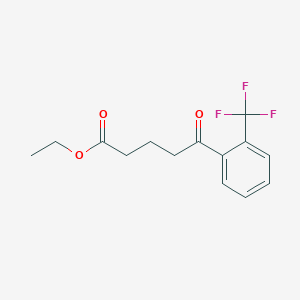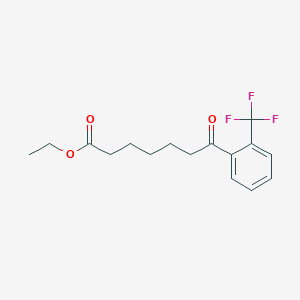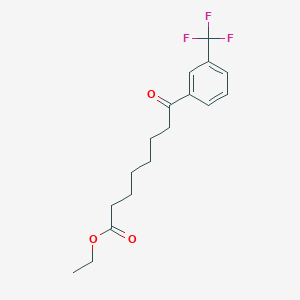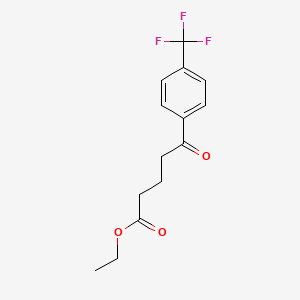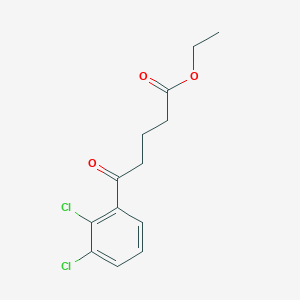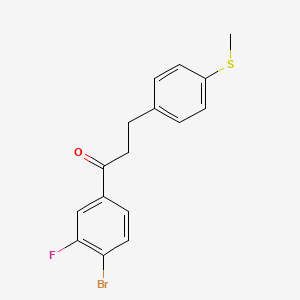
3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3'-(1,3-Dioxolan-2-yl)-2-trifluoromethylbenzophenone involves several innovative approaches. For instance, the synthesis of 3'-deoxy analogues of nucleosides with a difluorocyclopropane ring fused at C3'-C4' was achieved by treating a 3',4'-unsaturated derivative of uridine with difluorocarbene, leading to a diastereomeric mixture of 3',4'-difluoromethylene compounds . Similarly, the synthesis of 3-ch
Applications De Recherche Scientifique
Polymerization and Material Properties :
- Fluorine substituents in molecules like 2-methylene-1,3-dioxolane impact the polymerization mechanism and the properties of resulting polymers. These polymers exhibit characteristics like insolubility in organic solvents, semi-crystallinity, high melting points, and thermal stability, making them useful in creating durable materials (Okamoto et al., 2007).
Molecular Structure Analysis :
- X-ray diffraction and quantum-chemical studies of compounds like 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole have been conducted to understand the molecular structure and reactivity differences in nitro groups, contributing to the field of chemical analysis and molecular engineering (Korlyukov et al., 2003).
Synthesis of Novel Compounds :
- Research has been done on the synthesis of various derivatives and novel compounds involving 1,3-dioxolane, which could potentially lead to the development of new materials or chemicals with unique properties (Bran̊alt et al., 1996).
Chemical Reaction Studies :
- Studies on the reaction mechanisms and outcomes of 1,3-dioxolane with other chemicals provide insights into chemical synthesis processes. This information is valuable for designing efficient synthesis pathways for various industrial and pharmaceutical applications (Mlostoń et al., 1996).
Potential in Medical Research :
- Some derivatives of 1,3-dioxolane have been synthesized as potential inhibitors of HIV, illustrating the compound's relevance in medical and pharmaceutical research (Bran̊alt et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)14-7-2-1-6-13(14)15(21)11-4-3-5-12(10-11)16-22-8-9-23-16/h1-7,10,16H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAWJUYLAUIDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645074 |
Source


|
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-31-4 |
Source


|
| Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


